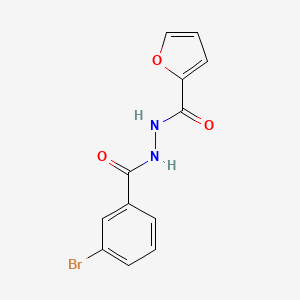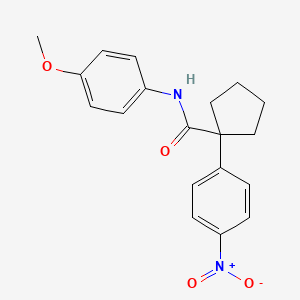
N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a cyclopentanecarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The methoxy group is introduced via a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide core, which can be achieved through a condensation reaction between the methoxy and nitro-substituted phenyl compounds and cyclopentanecarboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated under acidic conditions to yield the corresponding phenol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Concentrated hydrochloric acid, heat.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: 4-amino-1-(4-nitrophenyl)cyclopentanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methoxyphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide: Contains a chlorine atom instead of a nitro group.
N-(4-methoxyphenyl)-1-(4-hydroxyphenyl)cyclopentanecarboxamide: Features a hydroxyl group in place of the nitro group.
Uniqueness
N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-10-6-15(7-11-17)20-18(22)19(12-2-3-13-19)14-4-8-16(9-5-14)21(23)24/h4-11H,2-3,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCBCRKEAVPLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
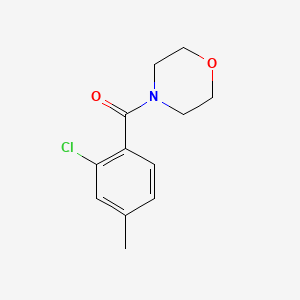
![(E)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5736121.png)
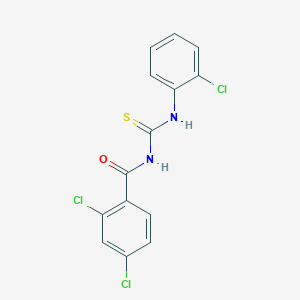
![4-(4-CHLOROPHENYL)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE](/img/structure/B5736139.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B5736147.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
![7-(4-methylphenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
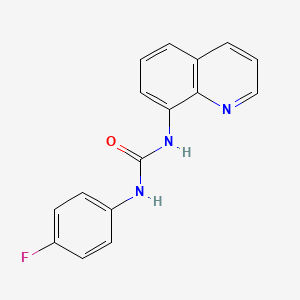
![METHYL 2-(4-{[(2-PYRIDYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE](/img/structure/B5736184.png)
![N-(3-ACETYLPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5736186.png)
![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)
![CYCLOBUTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5736199.png)
